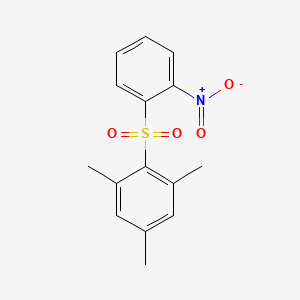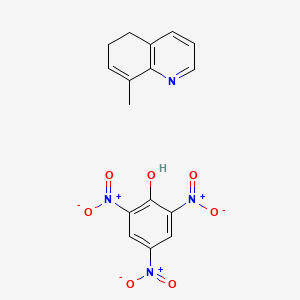
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps. One common method is the nitration of 1,3,5-trimethylbenzene (mesitylene) followed by sulfonation. The nitration process involves the reaction of mesitylene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1,3,5-trimethyl-2-nitrobenzene . The sulfonation step involves the reaction of the nitro compound with sulfur trioxide or oleum to introduce the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3,5-trimethyl-2-(2-aminobenzene-1-sulfonyl)benzene .
科学的研究の応用
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
類似化合物との比較
Similar Compounds
1,3,5-Trimethyl-2-nitrobenzene: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1,3,5-Trimethyl-2-sulfonylbenzene: Lacks the nitro group, affecting its applications and interactions.
2,4,6-Trimethyl-1-nitrobenzene: A positional isomer with different substitution patterns.
Uniqueness
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it valuable for various applications in research and industry .
特性
CAS番号 |
61174-26-3 |
|---|---|
分子式 |
C15H15NO4S |
分子量 |
305.4 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-(2-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H15NO4S/c1-10-8-11(2)15(12(3)9-10)21(19,20)14-7-5-4-6-13(14)16(17)18/h4-9H,1-3H3 |
InChIキー |
HIWOQWLSUBNUKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)




![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)

